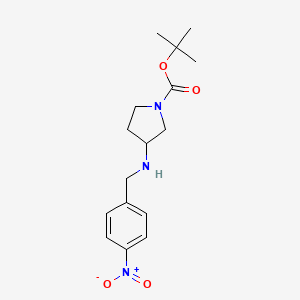

3-(4-Nitrobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(4-Nitrobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester” is a chemical compound with the empirical formula C16H23N3O4 . It has a molecular weight of 321.37 . The product is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

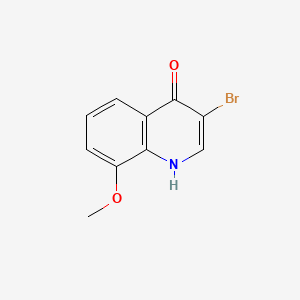

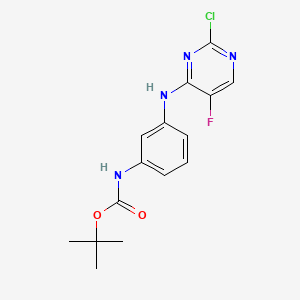

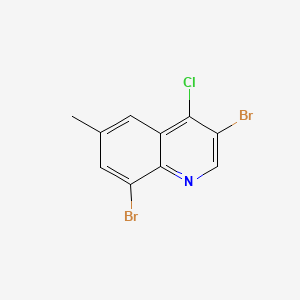

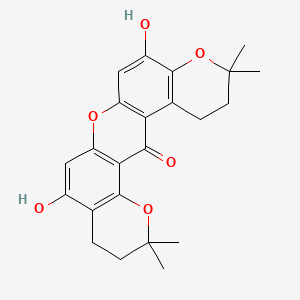

Molecular Structure Analysis

The SMILES string of the compound is[O-]N+=CC=C1CNC2CN(CC2)C(OC(C)(C)C)=O)=O . The InChI is 1S/C16H23N3O4/c1-16(2,3)23-15(20)18-9-8-13(11-18)17-10-12-4-6-14(7-5-12)19(21)22/h4-7,13,17H,8-11H2,1-3H3 .

Aplicaciones Científicas De Investigación

Synthesis Techniques and Applications

Esterification and Lactonization Methods : Research demonstrates the utility of benzoic anhydride derivatives, including those related to the chemical structure of interest, in the synthesis of carboxylic esters and lactones. These methods are promoted by basic catalysts and achieve excellent yields with high chemoselectivity at room temperature, indicating the structure's relevance in facilitating efficient synthetic routes (Shiina et al., 2004).

Stereoselective Synthesis : The chemical structure and related compounds are instrumental in the stereoselective synthesis of amino acid derivatives, highlighting their potential as building blocks for peptidomimetics and 1,3-heterocycles. This application underscores the importance of these structures in the development of chiral compounds with precise stereochemical control (Szakonyi et al., 2015).

Nitrile Anion Cyclization : The compound and its analogs have been shown to undergo efficient nitrile anion cyclization, leading to the synthesis of N-tert-butyl disubstituted pyrrolidines with high yield and enantiomeric excess. This process demonstrates the compound's role in generating structurally complex and optically pure pyrrolidine derivatives, applicable in medicinal chemistry and drug discovery (Chung et al., 2005).

Novel Compound Development

Anticancer Compound Synthesis : The tert-butyl ester derivatives of the chemical structure of interest have been synthesized and evaluated for their anticancer properties. Such studies highlight the potential of these compounds in the development of new therapeutic agents targeting cancer cells (Vorona et al., 2007).

Polymer-supported Reagents : The development of polymer-supported O-alkylisoureas utilizing structures related to the chemical compound for the O-alkylation of carboxylic acids showcases an innovative approach to synthesizing esters. This technique emphasizes the utility of the compound in streamlining synthetic procedures and enhancing the chemoselectivity and purity of the esters produced (Crosignani et al., 2004).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 3-[(4-nitrophenyl)methylamino]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-9-8-13(11-18)17-10-12-4-6-14(7-5-12)19(21)22/h4-7,13,17H,8-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTQXYFVNZSXNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670764 |

Source

|

| Record name | tert-Butyl 3-{[(4-nitrophenyl)methyl]amino}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Nitrobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester | |

CAS RN |

1204811-26-6 |

Source

|

| Record name | tert-Butyl 3-{[(4-nitrophenyl)methyl]amino}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol](/img/structure/B598170.png)

![5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B598177.png)